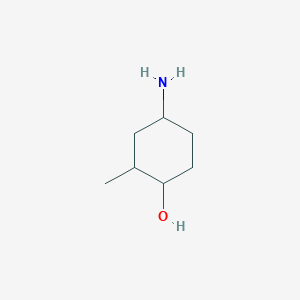

4-Amino-2-methylcyclohexan-1-ol

Description

Significance of Aminocyclohexanol Scaffolds in Modern Organic Chemistry

The aminocyclohexanol motif is a cornerstone in the design and synthesis of a wide array of biologically active molecules and functional materials. This structural unit is a key feature in numerous pharmaceuticals, including certain antiviral agents, antidepressants, and opioid receptor modulators. The presence of both an amino and a hydroxyl group allows for a diverse range of chemical transformations and interactions, making them versatile building blocks in organic synthesis. smolecule.com

In medicinal chemistry, the rigid, yet conformationally mobile, cyclohexane (B81311) ring provides a three-dimensional scaffold that can be precisely decorated with functional groups to optimize binding to biological targets such as enzymes and receptors. The stereochemical arrangement of the amino and hydroxyl groups is often a critical determinant of a molecule's biological activity. Beyond pharmaceuticals, aminocyclohexanol derivatives are employed as chiral ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, a crucial aspect of modern chemical manufacturing.

Overview of Key Functional Group Interactions within the Cyclohexane Ring System

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane like 4-Amino-2-methylcyclohexan-1-ol, the substituents can occupy either axial or equatorial positions. The interplay between the hydroxyl, amino, and methyl groups, as well as their interactions with the ring's hydrogen atoms, dictates the most stable conformation.

A critical factor governing conformational preference is the presence of 1,3-diaxial interactions, which are unfavorable steric clashes between an axial substituent and the axial hydrogens on the same side of the ring at the C3 and C5 positions (relative to the substituent at C1). jove.com To alleviate this strain, larger substituents preferentially occupy the more spacious equatorial positions. anokaramsey.edu In the case of this compound, the relative conformational preferences of the amino, hydroxyl, and methyl groups will determine the equilibrium distribution of possible chair conformers.

Intramolecular hydrogen bonding can also play a significant role. For instance, a hydrogen bond between the amino and hydroxyl groups could potentially stabilize a conformation that might otherwise be disfavored due to steric interactions. The solvent environment can further influence these non-covalent interactions. rsc.org

| Functional Group | Positional Influence on Cyclohexane Ring | Potential Interactions |

|---|---|---|

| Hydroxyl (-OH) | Can occupy axial or equatorial positions. Influences polarity and hydrogen bonding capability. | Hydrogen bonding (donor and acceptor), 1,3-diaxial interactions if axial. |

| Amino (-NH2) | Can occupy axial or equatorial positions. Acts as a base and nucleophile. | Hydrogen bonding (donor and acceptor), 1,3-diaxial interactions if axial. |

| Methyl (-CH3) | Can occupy axial or equatorial positions. Contributes to steric bulk. | Steric hindrance, particularly 1,3-diaxial interactions when in an axial position. |

Fundamental Considerations of Structural Isomerism and Stereochemistry in Substituted Cyclohexanols

The presence of multiple substituents on the cyclohexane ring of this compound leads to the possibility of several stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.

The carbon atoms bearing the hydroxyl group (C1), the methyl group (C2), and the amino group (C4) are potential stereocenters, depending on the specific isomer. A stereocenter is a carbon atom bonded to four different groups. The presence of stereocenters gives rise to enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

For a disubstituted cyclohexane, we can have cis and trans isomers. In a cis isomer, the two substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. libretexts.org For a trisubstituted cyclohexane like this compound, the relationships are more complex. The relative orientations of the three substituents (up or down relative to the plane of the ring) define the various diastereomers.

| Isomer Type | Description | Relevance to this compound |

|---|---|---|

| Constitutional Isomers | Same molecular formula, different connectivity. | e.g., 2-Amino-3-methylcyclohexan-1-ol would be a constitutional isomer. |

| Stereoisomers | Same connectivity, different spatial arrangement. | Includes diastereomers and enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images. | Different relative orientations of the -OH, -NH2, and -CH3 groups (e.g., cis/trans relationships between pairs of substituents). |

| Enantiomers | Non-superimposable mirror images. | Each chiral diastereomer of this compound will have a corresponding enantiomer. |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-4-6(8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVHPGXCGOVPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314963-60-4 | |

| Record name | 4-amino-2-methylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Methylcyclohexan 1 Ol and Its Analogs

Established Synthetic Pathways for Cyclohexanol (B46403) Derivatives

Utilization as Intermediate Compounds in Complex Organic Molecule Synthesis

Derivatives of aminocyclohexanol are valuable intermediates in the synthesis of more complex molecular architectures. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical transformations. For instance, chiral aminocyclohexanol derivatives have been utilized as ligands in asymmetric catalysis, highlighting their importance in facilitating stereoselective reactions. nih.gov

The strategic placement of amino and hydroxyl groups on the cyclohexane (B81311) ring provides a scaffold for the synthesis of various bioactive compounds. While direct examples of the use of 4-Amino-2-methylcyclohexan-1-ol as an intermediate were not prevalent in the reviewed literature, analogous structures such as cis-4-amino-2-cyclopentene-1-methanol serve as key intermediates in the synthesis of carbocyclic nucleosides. This underscores the potential of aminocyclohexanol derivatives as crucial building blocks in medicinal chemistry.

Synthetic Routes Involving Grignard Reagents for Related Structural Types

Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds and the preparation of alcohols. The synthesis of substituted cyclohexanol derivatives can be readily achieved through the reaction of a suitable Grignard reagent with a cyclohexanone (B45756) precursor. nih.govnih.gov

For a structural type like this compound, a plausible Grignard-based synthetic route could involve the reaction of an organometallic reagent with a protected 4-amino-2-methylcyclohexanone. The choice of the Grignard reagent and the reaction conditions would be critical in controlling the stereochemical outcome of the reaction. The general applicability of Grignard reagents in the synthesis of a wide array of substituted pyrimidines further demonstrates their versatility in creating complex molecular structures. nih.gov

A general scheme for the synthesis of a tertiary alcohol from a ketone using a Grignard reagent is presented below:

| Reactant 1 | Reactant 2 | Product |

| Ketone | Grignard Reagent | Tertiary Alcohol |

Table 1: General Representation of a Grignard Reaction for the Synthesis of a Tertiary Alcohol.

Reduction of Amino Ester Precursors to Yield Amino Alcohols

The reduction of carboxylic acid derivatives, such as esters, to alcohols is a well-established transformation in organic synthesis. This methodology can be applied to the synthesis of amino alcohols from their corresponding amino ester precursors. A common approach involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH4) to effect the reduction of the ester functionality.

For the synthesis of this compound, a potential precursor would be a methyl or ethyl ester of 4-amino-2-methylcyclohexanecarboxylic acid. The reduction of such an amino ester would yield the desired amino alcohol. It has been reported that methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a relevant intermediate in chemical synthesis. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the ester group without affecting other functional groups present in the molecule.

Advanced Chiral and Enantioselective Synthetic Approaches

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of sophisticated synthetic methods that allow for the selective synthesis of a single enantiomer of a chiral molecule.

Biocatalytic Preparations Incorporating Enzymes such as Transaminases and Amine Dehydrogenases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, offering high enantioselectivity under mild reaction conditions. mdpi.com Transaminases (TAs) and amine dehydrogenases (AmDHs) are two classes of enzymes that have been extensively studied for this purpose. scispace.com

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine. mmu.ac.uk In the context of aminocyclohexanol synthesis, a keto reductase (KRED) can be used to selectively reduce a diketone to a hydroxyketone, which is then aminated by a transaminase to yield the desired amino alcohol. d-nb.info This one-pot, two-step enzymatic process has been successfully applied to the synthesis of both cis- and trans-4-aminocyclohexanol. d-nb.inforesearchgate.net

Amine dehydrogenases (AmDHs) offer a direct route to chiral amines through the reductive amination of ketones using ammonia (B1221849) as the amine source. frontiersin.orgnih.govdntb.gov.ua Engineered AmDHs have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing access to a variety of chiral vicinal amino alcohols with high enantiomeric excess. researchgate.netfrontiersin.orgwhiterose.ac.uk

The following table summarizes the key features of these biocatalytic approaches:

| Enzyme | Reaction Type | Substrate | Product | Key Advantages |

| Transaminase (TA) | Asymmetric Amination | Ketone | Chiral Amine | High enantioselectivity, can be used in cascade reactions. mmu.ac.uk |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone | Chiral Amine | Uses ammonia directly, high atom economy. frontiersin.orgnih.govdntb.gov.ua |

Table 2: Comparison of Transaminases and Amine Dehydrogenases in Chiral Amine Synthesis.

Asymmetric Hydrogenation and Epoxidation Strategies Employing Chiral Metal Catalysts

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols and amines. nih.gov Chiral metal complexes, often containing phosphorus ligands, can catalyze the hydrogenation of prochiral ketones or imines to produce the corresponding chiral alcohols or amines with high enantioselectivity. nih.govacs.orgresearchgate.netacs.org The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself, represents a newer approach in this field. rsc.orgnih.gov

Asymmetric epoxidation of an olefin, followed by regioselective ring-opening with an amine nucleophile, is another powerful strategy for the synthesis of chiral amino alcohols. mdpi.comnih.govnih.gov The Sharpless asymmetric epoxidation is a well-known example of this type of reaction. The use of chiral catalysts ensures the formation of an epoxide with high enantiomeric purity, which can then be converted to the desired amino alcohol.

Strategic Application as Chiral Building Blocks in Contemporary Chemical Research

Chiral aminocyclohexanols, including the structural motif of this compound, are highly valued as chiral building blocks in the synthesis of complex molecules. nih.govresearchgate.net The pharmaceutical industry, in particular, has a significant demand for such chiral intermediates to improve the efficacy of new drugs. nih.gov These compounds contain multiple stereocenters and functional groups (amino and hydroxyl) that can be selectively modified, making them ideal starting points for the synthesis of a diverse range of targets, including pharmaceuticals and other biologically active agents. taylorfrancis.comcymitquimica.com

The utility of these building blocks lies in their pre-defined stereochemistry, which can be carried through a synthetic sequence to control the stereochemistry of the final product. This approach, often referred to as a "chiral pool" synthesis, leverages the readily available chirality of these small molecules to access complex, enantiomerically pure targets. nih.govescholarship.org For instance, trans-4-Aminocyclohexanol hydrochloride is noted for its role as a building block for pharmaceuticals and as a chiral auxiliary in asymmetric synthesis. cymitquimica.com The development of new synthetic methods, including a variety of catalytic reactions, has further facilitated the production of complex chiral drug candidates from such building blocks. nih.govresearchgate.net

Exploration of Novel and Innovative Synthetic Strategies

The demand for structurally diverse and stereochemically complex aminocyclohexanols has driven the exploration of new and innovative synthetic strategies. These methods aim to provide efficient and selective access to these compounds, often by developing novel bond-forming reactions or by utilizing readily available starting materials in creative ways.

A recent and innovative strategy for the construction of C(sp³)–N bonds involves a process termed aminodealkenylation. nih.govnih.govucla.edu This method allows for the conversion of a C(sp³)–C(sp²) bond into a C(sp³)–N bond through a sequence of ozonolysis and copper catalysis under mild reaction conditions. nih.govnih.govresearchgate.net This transformation is particularly powerful as it enables the direct modification of molecular skeletons by engaging typically unreactive C-C single bonds. nih.gov

The reaction proceeds by first treating an alkene with ozone, followed by copper-catalyzed coupling with a nitrogen nucleophile, which effectively displaces the alkenyl group with an amine. nih.gov This unconventional transformation has been successfully applied to the late-stage modification of complex molecules, including hormones and pharmaceutical reagents. nih.govnih.govresearchgate.net Furthermore, this method provides a powerful tool for the synthesis of complex chiral amines from abundant starting materials. nih.govnih.gov

Below is a table summarizing the key aspects of the aminodealkenylation reaction:

| Reaction | Key Reagents | Bond Formed | Key Features |

| Aminodealkenylation | 1. Ozone (O₃)2. Copper catalyst | C(sp³)–N | Mild reaction conditions; enables late-stage functionalization; utilizes readily available alkenes. nih.govnih.govresearchgate.net |

Terpenoids and other molecules from the "chiral pool" serve as excellent and often inexpensive starting materials for the synthesis of complex chiral molecules, including analogs of this compound. taylorfrancis.comnih.govnih.gov These naturally abundant compounds possess inherent chirality and functional handles that can be strategically manipulated to build more complex structures. taylorfrancis.com The use of chiral pool terpenes continues to be a significant strategy in modern synthetic chemistry. nih.govnih.gov

For example, the aminodealkenylation reaction described previously has been successfully used to couple abundant terpenes and terpenoids with nitrogen nucleophiles to access artificial terpenoid alkaloids and other complex chiral amines. nih.govnih.gov This strategy allows for the diversification of the terpene scaffold, introducing nitrogen-containing functionalities and creating novel molecular architectures. The choice of the starting terpene influences the stereochemistry and substitution pattern of the resulting aminocyclohexane derivative. nih.gov

The following table provides examples of chiral pool molecules and their potential application in synthesis:

| Chiral Pool Molecule | Source | Potential Application in Synthesis |

| Terpenes (e.g., citronellol, pulegone) | Plants | Starting materials for the synthesis of chiral amines and other complex natural products. nih.govescholarship.org |

| Amino Acids | Nature | Versatile building blocks for a wide range of chiral molecules. taylorfrancis.com |

| Carbohydrates | Nature | Used as chiral scaffolds and starting materials in organic synthesis. taylorfrancis.com |

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful methodology for the enantioselective synthesis of a variety of organic compounds, including those with C-N bonds. researchgate.netnih.gov This technique utilizes chiral, nonracemic onium salts or crown ethers as catalysts to control the stereochemical outcome of reactions occurring under biphasic conditions. semanticscholar.orgnih.gov The catalyst facilitates the transfer of a reactant from one phase to another, and in doing so, creates a chiral environment that directs the formation of one enantiomer over the other. semanticscholar.orgnih.gov

The rational design of the chiral phase-transfer catalyst is crucial for achieving high efficiency and stereoselectivity. semanticscholar.orgnih.gov This approach has been successfully applied to a range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. semanticscholar.orgnih.gov While direct examples for the synthesis of this compound using this method are not detailed, the principles of asymmetric PTC are broadly applicable to the synthesis of chiral amines and amino alcohols, suggesting its potential in accessing such targets. researchgate.netnih.gov

The table below highlights key features of asymmetric phase-transfer catalysis:

| Catalyst Type | Reaction Environment | Key Advantage |

| Chiral onium salts, crown ethers | Biphasic (e.g., liquid-liquid, solid-liquid) | Enables enantioselective transformations under mild conditions. researchgate.netsemanticscholar.orgnih.gov |

Synthetic Routes to Protected Derivatives for Research Applications

In the course of multi-step syntheses involving molecules like this compound, it is often necessary to temporarily block or "protect" one or both of the reactive functional groups (the amino and hydroxyl groups). This prevents them from undergoing unwanted reactions while other parts of the molecule are being modified. The synthesis of such protected derivatives is a crucial aspect of their application in research.

For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be easily removed when desired. Similarly, the hydroxyl group can be protected as an ether or a silyl (B83357) ether. The choice of protecting groups depends on the specific reaction conditions that will be employed in subsequent steps of the synthesis. The development of efficient methods for the synthesis of these protected intermediates is therefore of significant importance.

The following table lists common protecting groups for amines and alcohols:

| Functional Group | Common Protecting Groups |

| Amine (-NH₂) | tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Benzyl (Bn) |

| Alcohol (-OH) | Silyl ethers (e.g., TMS, TBDMS), Benzyl (Bn), Acetyl (Ac) |

Stereochemical Investigations of 4 Amino 2 Methylcyclohexan 1 Ol and Its Derivatives

Comprehensive Analysis of Diastereomerism, including cis/trans Configurations

The structure of 4-Amino-2-methylcyclohexan-1-ol features three stereocenters, leading to a number of possible stereoisomers. The relative orientation of the amino, methyl, and hydroxyl groups on the cyclohexane (B81311) ring gives rise to diastereomers, which are primarily distinguished by cis and trans configurations.

In the context of substituted cyclohexanes, cis isomers have two substituents on the same side of the ring, while trans isomers have them on opposite sides. For this compound, the relationship between the 1-hydroxyl and 2-amino groups, the 1-hydroxyl and 4-methyl groups, and the 2-amino and 4-methyl groups can each be described as cis or trans.

The synthesis of related substituted cyclohexanols often results in a mixture of diastereomers. For instance, the reduction of 2-amino-4-tert-butylcyclohexanones can yield different diastereoisomeric amino alcohols. cdnsciencepub.com Similarly, the synthesis of cis- and trans-4-dibenzylamino-1-methylcyclohexanol has been achieved, with the stereochemistry of each isomer unequivocally confirmed through X-ray crystallographic analysis. rsc.org

The separation of these diastereomers can be challenging due to their similar physical properties. However, techniques like column chromatography can be employed to isolate the individual isomers. researchgate.net The characterization and assignment of the cis and trans configurations are typically accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray analysis. rsc.orgresearchgate.net For example, in the case of 1-phenyl-4-methylcyclohexan-1-ol, distinct chemical shifts in the 1H NMR spectrum for the methyl group are observed for the cis and trans isomers. rsc.org

Methodologies for Enantiomeric Purity Assessment and Resolution Techniques

Given the chirality of this compound, it can exist as enantiomers, which are non-superimposable mirror images. The assessment of enantiomeric purity, or enantiomeric excess (e.e.), is crucial in many applications.

Several methodologies are available for determining the enantiomeric purity of chiral compounds, including amino alcohols. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective technique. For instance, CHIRALPAK® columns are often used for the resolution of enantiomers. sigmaaldrich.com

Another powerful technique is chiral capillary electrophoresis, which can be used with cyclodextrin (B1172386) additives to separate enantiomers. Derivatization of the amino alcohol with a chiral reagent, such as Mosher's acid chloride, to form diastereomeric esters can also be employed. These diastereomers can then be separated and quantified using standard chromatographic or spectroscopic methods. sigmaaldrich.com

The resolution of racemic mixtures of amino alcohols to obtain enantiomerically pure compounds is a critical process. One established method is diastereomeric salt formation, where the racemic amine is reacted with a chiral acid, such as (-)-di-p-toluoyl-D-tartaric acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt can then yield the enantiomerically pure amine. Repeated recrystallization can achieve high enantiomeric excess (>99% ee).

Conformational Analysis of the Substituted Cyclohexanol (B46403) Ring System

The cyclohexane ring is not planar but exists in various conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions, and the interplay of these positions significantly influences the molecule's stability and reactivity.

Influence of Substituent Functional Groups on Preferred Ring Conformations

The preferred conformation of the this compound ring is determined by the steric and electronic effects of the amino, hydroxyl, and methyl groups. Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions.

In derivatives of 3-aminocyclohexanol, the conformation can be influenced by factors such as intramolecular hydrogen bonding. nih.gov For cis-3-amino-1-trifluoromethylcyclohexanol derivatives, an unusual conformational behavior has been observed where the amino group can adopt an axial conformation. rsc.orgresearchgate.net This highlights that the interplay of steric bulk and electronic interactions of the substituents dictates the final conformational preference.

Characterization of Axial and Equatorial Orientations of Amino and Hydroxyl Moieties

The axial or equatorial orientation of the amino and hydroxyl groups can be determined using ¹H NMR spectroscopy. The coupling constants (J-values) between vicinal protons on the cyclohexane ring are highly dependent on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships. cdnsciencepub.comresearchgate.net

For example, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial interaction, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. cdnsciencepub.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also provide through-space correlations between protons, helping to elucidate their relative spatial arrangement and thus the conformation of the ring. nih.gov In some cases, single-crystal X-ray crystallography provides the most definitive evidence for the solid-state conformation, including the axial or equatorial positions of all substituents. rsc.orgresearchgate.net

Stereoselective Synthesis of Related Cyclohexane Derivatives

The development of synthetic methods that allow for the selective formation of a particular stereoisomer is a major focus in organic chemistry. For substituted cyclohexanols, several stereoselective strategies have been reported.

One common approach is the catalytic hydrogenation of a substituted cyclohexanone (B45756) precursor. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, the catalytic hydrogenation of 4-amino-1-methylcyclohexanone using a palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalyst can lead to a high cis selectivity. This is often attributed to the preferential adsorption of one face of the ketone onto the catalyst surface.

The reduction of β-enaminoketones is another route to synthesize 3-aminocyclohexanols. The stereoselectivity of this reduction can be controlled to afford either the cis or trans diastereomer. nih.gov Furthermore, kinetic resolution, often enzyme-catalyzed, can be employed to selectively react with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus enriched. For example, the silylation-based kinetic resolution of trans-2-arylcyclohexanols has been achieved using a chiral isothiourea catalyst. lookchem.com Such methods provide access to enantiomerically enriched building blocks for the synthesis of complex chiral molecules. caltech.edu

Reactivity and Transformational Chemistry of 4 Amino 2 Methylcyclohexan 1 Ol

Elucidation of Functional Group Interconversions

The bifunctional nature of 4-Amino-2-methylcyclohexan-1-ol, containing both an amino and a hydroxyl group, allows for a diverse range of chemical modifications. These interconversions are fundamental to creating a variety of derivatives.

Oxidation Reactions Leading to Corresponding Ketones or Aldehydes

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 4-amino-2-methylcyclohexanone. This transformation is a common and crucial step in the synthesis of various derivatives. The choice of oxidizing agent is critical to selectively target the hydroxyl group while preserving the amino functionality, which may require a protection strategy.

Common methods for the oxidation of cyclohexanol (B46403) derivatives include using reagents like potassium dichromate with sulfuric acid or other chromium-based oxidants. googleapis.com For instance, the oxidation of a related compound, 4-(phthalimido)-cyclohexanol, to 4-(phthalimido)-cyclohexanone is achieved using potassium dichromate and H2SO4. googleapis.com The amino group is often protected, for example as a phtalamido group, to prevent side reactions and improve the yield of the desired ketone. googleapis.com The general transformation of a secondary alcohol to a ketone is a standard procedure in organic synthesis. pearson.com

Table 1: Oxidation Reaction Overview

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound (or protected form) | Chromium Trioxide, Potassium Permanganate (B83412), Potassium Dichromate/H₂SO₄ | 4-Amino-2-methylcyclohexan-1-one (or protected form) | smolecule.com, googleapis.com |

Reduction Pathways for the Formation of Various Derivatives

Reduction reactions are pivotal for synthesizing this compound and its derivatives, often starting from a ketone precursor. The reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in a mixture of THF/isopropyl alcohol is a documented method for producing both cis- and trans-3-aminocyclohexanols. nih.govpsu.edumdpi.com This approach highlights how the reduction of a ketone can stereoselectively yield different isomers of the corresponding amino alcohol. nih.govpsu.edu

Another key strategy is the reductive amination of a ketone, such as 4-methylcyclohexanone, which can be reacted with an amino-containing reagent in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to form the amino alcohol. Furthermore, enzymatic reductions are gaining prominence. Keto reductases (KREDs) can be employed for the selective mono-reduction of diketones to hydroxyketones, which can then be converted to aminocyclohexanols. d-nb.info Continuous flow hydrogenation processes using catalysts like Raney nickel have also been developed for the reduction of N-protected precursors to yield cis-4-aminocyclohexanols with high selectivity. researchgate.net

Table 2: Selected Reduction Methods for Aminocyclohexanol Synthesis

| Starting Material | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| β-Enaminoketones | Sodium, THF/isopropyl alcohol | cis- and trans-Aminocyclohexanols | Formation of diastereomeric mixtures | nih.gov, psu.edu |

| 1,4-Cyclohexanedione | Keto Reductase (KRED) | 4-Hydroxycyclohexanone | Selective enzymatic mono-reduction | d-nb.info |

| N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene | H₂, Raney Nickel (Flow reactor) | N-protected cis-4-aminocyclohexanol | High cis-selectivity (>99%) | researchgate.net |

| 2-Amino-4-methylcyclohexanone | Sodium Borohydride, Lithium Aluminum Hydride | 2-Amino-4-methylcyclohexan-1-ol | Standard ketone reduction |

Nucleophilic Substitution Reactions Involving the Amino and Hydroxyl Groups

Both the amino and hydroxyl groups of this compound can participate in nucleophilic substitution reactions. evitachem.com The hydroxyl group is a poor leaving group, so it typically needs to be activated first, for example, by converting it into a mesylate or tosylate. This activated intermediate can then undergo an SN2 reaction with a nucleophile.

A notable example is the stereoinvertive deoxyamination of a protected trans-2-aminocyclohexanol. acs.org In this process, the hydroxyl group is converted to a mesylate, which is then displaced by an azide (B81097) nucleophile (from sodium azide or diphenylphosphoryl azide (DPPA)) in an SN2 reaction. acs.org This reaction proceeds with an inversion of configuration. The resulting azide can then be reduced to an amine. acs.org The amino group itself can act as a nucleophile, attacking electrophilic centers to form new C-N bonds. ksu.edu.sa These reactions are fundamental for building more complex molecular architectures from the aminocyclohexanol scaffold. wikipedia.org

Catalytic Transformations and Mechanistic Insights

Beyond its role as a synthetic building block, the aminocyclohexanol framework is integral to the development of advanced catalytic systems.

Application of Organocatalysis in Asymmetric Synthetic Processes

Derivatives of aminocyclohexanols are highly valued as ligands and auxiliaries in asymmetric organocatalysis. psu.edu Chiral β-amino alcohols, such as derivatives of 2-aminocyclohexanol (B3021766), have been successfully employed as ligands in asymmetric transfer hydrogenations of ketones and in phenyl transfer reactions to aldehydes, achieving high enantiomeric excess (up to 96% ee). nih.govacs.orgthieme-connect.com The conformational rigidity of the cyclohexane (B81311) backbone combined with the modifiable amino functionality makes these compounds particularly effective ligands. acs.org

The synthesis of these chiral ligands often begins with the resolution of a racemic mixture of the aminocyclohexanol. nih.gov Once the enantiopure amino alcohol is obtained, it can be derivatized to create a library of ligands for screening in various catalytic reactions. rwth-aachen.de For instance, enantiopure trans-2-aminocyclohexanol can be used to synthesize chiral cis-diaminocyclohexane and cis-amino thiol derivatives, which have also shown promise in asymmetric catalysis. acs.org The synergy between multiple catalytic species, including organocatalysts, can lead to complex transformations like tandem Michael-Robinson annulation reactions. rsc.org

Photocatalytic Approaches for Efficient C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and green strategy for forming C-N bonds under mild conditions. polyu.edu.hkfrontiersin.org These reactions often involve the single-electron transfer between an excited photocatalyst and an organic substrate to generate reactive radical intermediates. nih.gov Amines are excellent substrates for this type of chemistry, as they can be oxidized to form amine radical cations. beilstein-journals.org These intermediates can then undergo further reactions to form electrophilic iminium ions or nucleophilic α-amino radicals, which are key species for C-N bond formation. nih.govbeilstein-journals.org

While direct photocatalytic reactions using this compound as the substrate are not extensively documented in the provided search results, the general principles are applicable. The amino group of the compound could be oxidized by an excited photocatalyst (such as an Iridium or Ruthenium complex) to initiate C-N coupling. beilstein-journals.orgprinceton.edu Photocatalysis can be merged with other catalytic modes, such as nickel catalysis (metallaphotoredox), to achieve challenging C-N cross-couplings. princeton.eduthieme-connect.com There are also advancements in photocatalyst-free C-N bond formation, where light absorption by an electron donor-acceptor (EDA) complex formed between the reactants can initiate the reaction. rsc.orgmdpi.com

Investigation of Cooperative Catalysis in Complex Chemical Transformations

Cooperative catalysis is a sophisticated strategy in which two or more catalysts work in concert to facilitate a chemical transformation, often achieving results that are not possible with a single catalyst. psu.edunih.gov This approach can involve the mutual activation of reaction partners, leading to enhanced reactivity and stereocontrol. psu.edu The functional groups present in this compound—an amino group and a hydroxyl group—make it a prime candidate for investigation in cooperative catalytic systems.

Theoretically, the amine and alcohol functionalities can play distinct, synergistic roles. The amino group, being a Brønsted/Lewis base, can activate a pro-nucleophile through deprotonation or coordination. psu.edu Simultaneously, the hydroxyl group could coordinate to a metal-based Lewis acid catalyst, activating an electrophile. This dual activation within the same reaction environment brings the reactive partners into close proximity and a well-organized orientation, potentially lowering the activation energy of the reaction. psu.edu

Research into analogous aminocyclohexanol derivatives has demonstrated their utility as ligands in asymmetric catalysis. acs.org For instance, chiral 2-aminocyclohexanol derivatives have been successfully employed in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, achieving high enantiomeric excess. acs.org These systems often operate via a cooperative mechanism where the amino alcohol ligand and a metal center (like rhodium or iridium) work together. acs.orgscienceopen.com In one such system involving a chiral guanidine (B92328) and a rhodium catalyst, the rhodium complex forms a reactive carbene species, while the organic co-catalyst manages the stereochemistry of the subsequent proton transfer. acs.org

The potential roles of the functional groups of this compound in a hypothetical cooperative catalytic cycle are outlined below.

Table 1: Potential Roles of Functional Groups in Cooperative Catalysis

| Functional Group | Potential Catalytic Role | Mechanism of Action |

|---|---|---|

| Amino Group (-NH₂) | Brønsted/Lewis Base, Ligand | Activates a nucleophile via deprotonation or hydrogen bonding; coordinates to a metal center to influence stereochemistry. |

| Hydroxyl Group (-OH) | Ligand, Proton Shuttle | Coordinates to a metal co-catalyst to activate an electrophile; may participate in a proton relay system. |

| Metal Co-catalyst (e.g., Rh, Pd, Cu) | Lewis Acid | Activates an electrophilic substrate, enabling nucleophilic attack. |

This bifunctional nature allows for the design of complex transformations where selectivity and reactivity are precisely controlled by the interplay between the organic scaffold of the amino alcohol and a metallic co-catalyst. nih.govresearchgate.net

Studies on Rearrangement Reactions in Structurally Similar Systems

Carbocation Mediated Rearrangements, including Hydride and Alkyl Shifts

Carbocation rearrangements are fundamental processes in organic chemistry where a carbocation intermediate rearranges to a more stable form. allen.in This stabilization is a powerful driving force, often leading to the formation of a major product that is different from what might be expected from a direct substitution or elimination reaction. libretexts.org The most common types of these rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts, which involve the migration of a hydrogen atom or an alkyl group, respectively, with its pair of bonding electrons to an adjacent carbocation center. libretexts.orgegyankosh.ac.in

The stability of carbocations generally follows the order: tertiary > secondary > primary. Therefore, a less stable carbocation will readily rearrange to a more stable one if a suitable migrating group is present on an adjacent carbon. masterorganicchemistry.com

In the context of this compound, a carbocation can be generated under acidic conditions. Protonation of the hydroxyl group creates a good leaving group (water). Its departure would form a secondary carbocation at C1 of the cyclohexane ring.

Hypothetical Rearrangement of this compound Carbocation:

Formation of Initial Carbocation: The alcohol is protonated by an acid, and water leaves, forming a secondary carbocation at the C1 position.

Potential Rearrangements: From this secondary carbocation, two primary rearrangement pathways are possible to form a more stable tertiary carbocation:

1,2-Hydride Shift: A hydrogen atom from the adjacent tertiary carbon (C2) can migrate with its electron pair to the C1 carbocation. This would transfer the positive charge to C2, resulting in a tertiary carbocation.

1,2-Alkyl (Methide) Shift: The methyl group from the adjacent C2 carbon could migrate to the C1 carbocation. This would also create a tertiary carbocation at the C2 position.

The favorability of these shifts depends on various factors, including steric and electronic effects, but both lead to a more stable intermediate. Studies on related bicyclic systems, such as norbornane (B1196662) derivatives, show a strong tendency to undergo such multistage transformations to relieve strain and achieve greater stability. core.ac.uk Similarly, rearrangements of other cyclohexyl systems have been documented to proceed via the formation of the most stable possible carbocation intermediate. researchgate.net

Table 2: Comparison of Potential Carbocation Intermediates

| Carbocation | Position of Positive Charge | Type | Relative Stability | Potential Migrating Group |

|---|---|---|---|---|

| Initial | C1 | Secondary | Less Stable | N/A |

| Rearranged (via Hydride Shift) | C2 | Tertiary | More Stable | Hydrogen from C2 |

| Rearranged (via Alkyl Shift) | C2 | Tertiary | More Stable | Methyl group from C2 |

These rearrangements are critical considerations in any reaction involving this compound under acidic conditions, as they will dictate the structure of the final product(s).

Theoretical and Computational Studies on 4 Amino 2 Methylcyclohexan 1 Ol

Application of Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods provide a basis for predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. For a molecule such as 4-Amino-2-methylcyclohexan-1-ol, DFT methods, particularly using functionals like B3LYP with a basis set such as 6-31G(d), are employed to optimize the molecular geometry and determine its ground state electronic structure. pjoes.comacs.org These calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT, such as the distribution of electron density, can highlight the nucleophilic and electrophilic regions of the molecule. The amino (-NH₂) and hydroxyl (-OH) groups, with their lone pairs of electrons, are identified as primary sites for electrophilic attack, while the electron-rich oxygen and nitrogen atoms are key to the molecule's nucleophilic character. Global reactivity descriptors, which quantify aspects like hardness, chemical potential, and electrophilicity, can also be calculated from DFT outputs to provide a quantitative measure of the molecule's stability and reactivity. acs.org

Frontier Molecular Orbital (FMO) theory is crucial for interpreting chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of primary interest. wuxiapptec.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

For this compound, the HOMO is expected to be localized primarily around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO, conversely, would be distributed more across the carbon skeleton. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. wuxiapptec.comrsc.org This analysis is fundamental in predicting how the molecule will interact with other reagents. For instance, in a reaction with an electrophile, the interaction will be governed by the electrophile's LUMO and the HOMO of the aminocyclohexanol.

Table 1: Representative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -6.45 | Indicates electron-donating capability (nucleophilicity), localized on amino and hydroxyl groups. |

| LUMO | -1.98 | Indicates electron-accepting capability (electrophilicity). |

Molecular Modeling and Comprehensive Conformational Landscape Analysis

The flexible six-membered ring of this compound can adopt several conformations, with the chair and twist-boat forms being the most significant. drugdesign.org Molecular mechanics force fields (like OPLS-AA) and DFT calculations are used to explore this conformational landscape and identify the most stable geometries. ucsb.edu

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, the relative stereochemistry of the three substituents (amino, methyl, and hydroxyl groups) dictates the energetically preferred conformer. Generally, substituents prefer to occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions).

Therefore, the most stable conformer would likely have the methyl, amino, and hydroxyl groups in equatorial or pseudo-equatorial positions. However, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups could stabilize certain conformers where these groups are in closer proximity, even if it introduces some steric strain. Computational analysis allows for the quantification of the energy differences between these various conformations. ucl.ac.uk

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer Description (Relative Stereochemistry) | Substituent Positions (OH, Me, NH₂) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| trans,trans | e, e, e | 0.00 | Most stable due to all equatorial substituents. |

| cis,trans | a, e, e | +1.8 | Destabilized by one axial hydroxyl group. |

| trans,cis | e, a, e | +2.1 | Destabilized by one axial methyl group. |

| cis,cis | e, e, a | +1.5 | Destabilized by one axial amino group. |

Note: Energies are illustrative and depend on the specific stereoisomer and computational method.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, providing insights into intermediates and transition states that are often impossible to observe experimentally. iranchembook.ir For a molecule like this compound, a common reaction is acid-catalyzed dehydration, which proceeds via an E1 mechanism. upenn.edu

Theoretical modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the stable structures of the starting alcohol and the potential alkene products (1-methylcyclohexene, 3-methylcyclohexene, etc.).

Transition State Search: Locating the transition state structures for each step of the mechanism, such as the protonation of the hydroxyl group, the loss of water to form a carbocation, and the final deprotonation to form the double bond.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the reactant and product of a specific step. acs.org

By determining the activation energies for each pathway, computational studies can predict the major and minor products of the reaction, explaining regioselectivity based on the stability of the intermediate carbocation and the transition states leading to each product.

Theoretical Investigations into Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its biological activity. Computational methods are central to modern SAR, allowing for the development of Quantitative Structure-Activity Relationship (QSAR) models. lookchemmall.com

For this compound, theoretical SAR investigations would explore how modifications to its structure affect properties relevant to biological function. mdpi.com This involves calculating a range of molecular descriptors for the parent molecule and its hypothetical derivatives. These descriptors can include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters.

Lipophilicity: Calculated LogP (partition coefficient), which influences how a molecule moves through biological membranes.

By systematically altering the structure—for example, by changing the position of the methyl group, inverting the stereochemistry at a chiral center, or replacing the amino group with another functional group—and calculating the resulting change in these descriptors, a QSAR model can be built. This model can then predict the potential activity of new, unsynthesized analogs, guiding the design of molecules with enhanced biological effects. lookchemmall.com

Thermodynamic and Kinetic Profiling of Chemical Transformations

Computational chemistry provides a framework for determining both the thermodynamic and kinetic profiles of chemical reactions involving this compound.

Thermodynamic Profiling focuses on the relative stabilities of reactants, intermediates, and products. By calculating the Gibbs free energy (ΔG) of each species, it is possible to determine whether a reaction is favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0) under specific conditions. For example, the relative stabilities of the different alkene isomers formed from a dehydration reaction can be predicted. acs.org

Kinetic Profiling involves the calculation of activation energies (Ea) or Gibbs free energies of activation (ΔG‡), which are the energy barriers that must be overcome for a reaction to proceed. researchgate.net A high activation energy corresponds to a slow reaction rate, while a low activation energy indicates a fast reaction. By modeling the transition states, computational methods can predict reaction rates and understand how factors like temperature, solvent, and catalysts influence the kinetics of a transformation. upenn.eduresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methylcyclohexene |

| 3-methylcyclohexene |

| B3LYP |

Applications of 4 Amino 2 Methylcyclohexan 1 Ol As a Research Building Block

Role in the Development of Pharmaceutical Leads and Synthetic Intermediates

4-Amino-2-methylcyclohexan-1-ol and its isomers serve as crucial starting materials and intermediates in the synthesis of pharmaceutically active compounds. The aminocyclohexanol framework is a prevalent motif in many bioactive molecules. researchgate.net The strategic placement of the amino, hydroxyl, and methyl groups on the cyclohexane (B81311) scaffold allows for the creation of diverse molecular architectures with specific three-dimensional orientations, which is critical for effective interaction with biological targets.

One notable application is in the synthesis of kinase inhibitors. For instance, (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol has been identified as a key precursor for a c-Jun N-terminal kinase (JNK) inhibitor. nih.gov A novel synthetic route utilizing a deconstructive C–N coupling strategy from commercially available (−)-dihydrocarveol allows for the production of this intermediate in just two steps, representing a significant improvement in efficiency and cost-effectiveness over previous methods that required more than ten steps. nih.gov

The broader class of cyclic amino alcohols is fundamental in medicinal chemistry. nih.gov Chiral chemical synthesis, which plays a growing role in drug development, often relies on such building blocks to create single-enantiomer drugs with improved efficacy. mdpi.comresearchgate.net The demand for chiral intermediates like this compound is driven by the pharmaceutical industry's continuous need to develop complex and potent drug candidates. mdpi.comresearchgate.net

Table 1: Examples of Pharmaceutical Intermediates Derived from Substituted Aminocyclohexanols

| Intermediate | Target Class/Molecule | Significance | Source(s) |

|---|---|---|---|

| (1R,2R,5R)-5-Amino-2-methylcyclohexan-1-ol | c-Jun N-terminal kinase (JNK) inhibitor | Serves as a key precursor in a highly streamlined synthesis. | nih.gov |

| trans-4-Amino-1-methylcyclohexanol | General Pharmaceutical Synthesis | A versatile intermediate for various bioactive agents. | medchemexpress.com |

| 1,2-Aminocyclohexanol (B3021766) Derivatives | Bioactive Molecules | An important structural motif in medicinal chemistry. | nih.gov |

Contributions to Agrochemical Research and Development

While direct applications of this compound in agrochemicals are not as extensively documented as in pharmaceuticals, related structural motifs are utilized in this sector. The synthesis of complex organic molecules is a shared necessity between the pharmaceutical and agrochemical industries. nbinno.com Compounds like trans-4-Amino-4-methylcyclohexanol hydrochloride are noted for their role as intermediates in the synthesis of various agrochemical compounds.

The development of new pesticides and herbicides often involves creating molecules with specific shapes and functional groups to interact with biological targets in pests or plants. ucl.ac.uk The principles of chiral synthesis, vital in drug discovery, are also important in creating effective and selective agrochemicals. mdpi.comresearchgate.net The structural diversity offered by building blocks like substituted aminocyclohexanols makes them potentially valuable for generating novel agrochemical candidates, even if specific examples for this compound are not prominently featured in primary literature. The use of a related compound, 4-Amino-2-Methylquinoline, as a fungicide and herbicide highlights the utility of such chemical classes in agriculture. nbinno.com

Utility in the Design and Implementation of Chiral Catalysts and Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary is later removed, having fulfilled its role of controlling the stereochemical outcome of one or more reactions. wikipedia.org Amino alcohols are a prominent class of compounds used as chiral auxiliaries. du.ac.in

Conformationally constrained cyclic amino alcohols, such as derivatives of this compound, are of particular interest for their use as ligands and chiral auxiliaries in asymmetric synthesis. nih.gov While research often highlights other cyclic amino alcohols like (1S,2R)-2-aminocyclopentan-1-ol, the principles are broadly applicable. nih.gov These auxiliaries can be used to achieve excellent diastereoselectivity in reactions like asymmetric alkylations and aldol (B89426) reactions. nih.gov

The effectiveness of these auxiliaries stems from their ability to form rigid cyclic structures (e.g., oxazolidinones) with a substrate, which then blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered side. This process, known as asymmetric induction, leads to the preferential formation of one enantiomer over the other. du.ac.inyork.ac.uk The development of new chiral auxiliaries that are not derived from the common chiral pool (like amino acids) offers opportunities to fine-tune structural and conformational properties for specific asymmetric transformations. nih.gov

The synthesis of specific stereoisomers of this compound itself can be achieved using chiral catalysts. For example, the Noyori asymmetric hydrogenation of a corresponding ketone precursor can produce the chiral alcohol with high enantiomeric excess. mdpi.comresearchgate.net

Table 2: Concepts in Asymmetric Synthesis Relevant to this compound

| Concept | Description | Relevance | Source(s) |

|---|---|---|---|

| Chiral Auxiliary | A recoverable chiral group temporarily attached to a substrate to direct the stereochemistry of a reaction. | The amino and hydroxyl groups allow the compound to function as a precursor to chiral auxiliaries. | wikipedia.orgnih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst in small amounts to produce a large amount of an enantiomerically enriched product. | Chiral catalysts (e.g., Noyori-type) are used to synthesize specific stereoisomers of the title compound. | mdpi.comresearchgate.net |

| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. | Chiral auxiliaries derived from cyclic amino alcohols can induce high diastereoselectivity in alkylation and aldol reactions. | nih.gov |

Synthesis of Novel Bioactive Scaffolds and Chemical Probes

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached, leading to a library of related compounds. This compound is an ideal scaffold for creating diverse molecular libraries for drug discovery and chemical biology. biosynth.com Its functional groups serve as handles for further chemical modifications, and the cyclohexane ring provides a rigid, three-dimensional framework. nih.gov

The synthesis of novel bioactive scaffolds often involves multi-step reaction sequences, such as cascade reactions, to build molecular complexity from accessible starting materials. shareok.org The aminocyclohexanol framework is found in the patent literature within various drug molecules, indicating its utility as a reliable scaffold. researchgate.net The ability to generate more elaborate amino alcohols through diversification of simpler precursors is a key strategy in synthesizing compounds with novel biological activities. nih.gov

In addition to serving as a scaffold, related compounds like 2-Amino-4-methylcyclohexan-1-ol can be used as biochemical probes to investigate the mechanisms and interactions of enzymes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, like a protein, allowing researchers to study its function in a cellular environment. acs.org The unique structural arrangement of functional groups on the cyclohexane ring influences its reactivity and potential use as a probe.

Development as a Component in Protein Degrader Building Blocks

Targeted protein degradation (TPD) is a revolutionary approach in drug discovery that aims to eliminate disease-causing proteins from cells rather than just inhibiting them. sigmaaldrich.com This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules. sigmaaldrich.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein (protein of interest or POI), and the other binds to an E3 ubiquitin ligase. sigmaaldrich.comsigmaaldrich.com This proximity induces the cell's own machinery to tag the POI for destruction by the proteasome. sigmaaldrich.com

The development of PROTACs requires a modular approach, using a toolbox of "building blocks" that can be easily combined to generate large libraries of potential degraders for screening. tocris.com These building blocks are typically E3 ligase ligands pre-functionalized with linkers that have a reactive group for conjugation to a ligand for the target protein. tocris.com

Table 3: Components of PROTAC Technology

| Component | Function | Relevance of Building Blocks | Source(s) |

|---|---|---|---|

| Target Ligand | Binds selectively to the protein of interest (POI). | Can be conjugated to degrader building blocks. | sigmaaldrich.comsigmaaldrich.com |

| Linker | Connects the target ligand to the E3 ligase ligand. | Aminocyclohexanol derivatives can form part of the linker scaffold. | tocris.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Often supplied as pre-functionalized building blocks for modular synthesis. | sigmaaldrich.comtocris.com |

Advanced Spectroscopic Characterization in Research of 4 Amino 2 Methylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationnih.govnih.govlibretexts.org

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Amino-2-methylcyclohexan-1-ol. Both ¹H and ¹³C NMR provide critical data on the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy for Proton Environment and Stereochemical Assignmentsnih.govnih.gov

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the environment of hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer a wealth of information for assigning the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. For instance, the distinction between cis and trans isomers can often be made by analyzing the coupling constants of the methine protons, which are influenced by their dihedral angles with neighboring protons.

In many cases, the hydroxyl (-OH) and amine (-NH₂) protons appear as broad singlets due to rapid exchange with trace amounts of acidic impurities in the solvent. pressbooks.pub The protons on the carbon bearing the hydroxyl group typically resonate in the 3.4 to 4.5 ppm range due to the deshielding effect of the oxygen atom. pressbooks.pub The stereochemical arrangement of the methyl group and the amino group influences the chemical shifts of the adjacent protons on the cyclohexane ring.

A study on related substituted cyclohexanols demonstrated the use of ¹H NMR to differentiate between stereoisomers. For example, in cis-1-phenyl-4-methylcyclohexan-1-ol, the methyl group protons appear as a multiplet at 0.99 ppm (in CDCl₃), while in the trans-isomer, they appear as a doublet at 0.92 ppm with a coupling constant of 7 Hz. rsc.org Such detailed analysis is crucial for assigning the specific stereoisomer of this compound.

Table 1: Representative ¹H NMR Data for a Substituted Cyclohexanol (B46403) Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.35 | d | 8.8 |

| Aromatic CH | 6.69 | d | 8.8 |

| OH | 3.34 | s | - |

| N(CH₃)₂ | 2.89 | s | - |

| Cyclohexane CH | 1.83-1.69 | m | - |

| Cyclohexane CH₂ | 1.66-1.60 | m | - |

| Cyclohexane CH | 1.16-1.05 | m | - |

Note: This table is based on data for a related compound, trans-1-(4-(dimethylamino)phenyl)-4-methylcyclohexan-1-ol, and serves as an illustrative example. Actual chemical shifts for this compound may vary. rsc.org

¹³C NMR Spectroscopy for Carbon Backbone Characterizationnih.govnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. libretexts.org Since each non-equivalent carbon atom typically gives a distinct signal, ¹³C NMR is used to confirm the number of unique carbons in the molecule. masterorganicchemistry.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. orgchemboulder.comlibretexts.org

For this compound, the carbon attached to the hydroxyl group (C-1) would be expected to resonate downfield, typically in the range of 60-80 ppm. oregonstate.edu The carbon bearing the amino group (C-4) would also be shifted downfield. The methyl carbon would appear at a higher field (lower ppm value). The chemical shifts of the cyclohexane ring carbons provide further structural confirmation.

The ¹³C NMR chemical shifts are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the resolution of signals for each carbon atom. libretexts.orgorgchemboulder.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Cyclohexanol Derivatives

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| C-O (Alcohol/Ether) | 60-80 |

| C-N (Amine) | 30-60 |

| Alkane CH, CH₂, CH₃ | 10-50 |

This table provides general ranges. Specific values for this compound will depend on the exact stereoisomer and solvent. oregonstate.edu

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are employed in the study of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. uzh.ch This precision allows for the determination of the elemental formula of this compound, as different combinations of atoms will have slightly different exact masses. beilstein-journals.org For example, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, C₁₈H₂₉NO, is 276.2322, and the experimentally found value was 276.2294, confirming the molecular formula. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmationbenchchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scispace.com This technique is invaluable for assessing the purity of this compound samples and for confirming its identity in complex mixtures. mdpi.com The liquid chromatograph separates the compound from impurities, and the mass spectrometer provides the molecular weight of the eluting components. lcms.cz LC-MS/MS, a tandem MS technique, can be used to identify impurities, such as unreacted starting materials or byproducts from the synthesis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Product Identificationbiosynth.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique that is particularly useful for analyzing the volatile components of a reaction mixture. google.comf1000research.comtesisenred.net For compounds like this compound, derivatization may be necessary to increase their volatility for GC analysis. sigmaaldrich.com GC-MS allows for the separation and identification of products, byproducts, and unreacted starting materials in a synthesis, providing crucial information for reaction optimization. researchgate.netnih.gov The mass spectrometer fragments the separated molecules in a reproducible manner, creating a unique "fingerprint" or mass spectrum that can be used for identification by comparison to spectral libraries. mdpi.com

Table 3: Summary of Spectroscopic Techniques and Their Applications

| Technique | Information Obtained | Application in the Study of this compound |

| ¹H NMR | Proton environment, stereochemistry | Isomer differentiation, structural confirmation |

| ¹³C NMR | Carbon backbone structure | Confirmation of carbon framework, isomer identification |

| HRMS | Exact mass, molecular formula | Unambiguous determination of elemental composition |

| LC-MS | Molecular weight, purity | Purity assessment, identity confirmation in non-volatile mixtures |

| GC-MS | Molecular weight, fragmentation pattern | Analysis of reaction mixtures, identification of volatile components |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Conformational Analysis

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. In the context of this compound, which possesses multiple stereogenic centers, this method is invaluable for establishing the absolute stereochemistry of its various isomers and for providing a detailed picture of their preferred conformation in the solid state.

The process involves irradiating a single crystal of a this compound isomer with a beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of each atom can be determined, confirming the relative and absolute configuration of the stereocenters (at C-1, C-2, and C-4). This technique is particularly crucial for unequivocally assigning stereochemistry, which can be challenging to determine solely through spectroscopic methods like NMR, especially in complex cyclic systems. rsc.orgresearchgate.netresearchgate.net

For this compound, an X-ray crystallographic study would provide the following key data points, which are typically presented in a standardized format.

Table 1: Illustrative Crystallographic Data for a this compound Isomer (Note: This table is a representative example of the data that would be obtained from an X-ray crystallography experiment.)

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic | Describes the basic geometric shape of the unit cell. researchgate.net |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.4 Å, c = 8.0 Å | The lengths of the sides of the fundamental repeating block of the crystal. researchgate.net |

| Bond Lengths (Å) | C-C: ~1.54, C-O: ~1.43, C-N: ~1.47 | Precise distances between bonded atoms, confirming the molecular connectivity. |

| Bond Angles (°) | C-C-C: ~111°, H-O-C: ~109° | Angles between adjacent bonds, defining the local geometry. |

| Torsion Angles (°) | C1-C2-C3-C4: ~55° (gauche) | Defines the conformation of the cyclohexane ring (e.g., confirming a chair conformation). 182.160.97 |

| Absolute Configuration | (1R, 2S, 4R) | Unambiguously determines the stereochemistry at each chiral center. mdpi.com |

The solid-state conformational analysis also elucidates the network of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. These interactions are fundamental to understanding the physical properties of the compound, including melting point and solubility, and how it self-assembles in the solid state. rsc.orgucl.ac.uk

Chromatographic Methods for Analytical and Preparative Separations, including HPLC and TLC

Chromatographic techniques are indispensable tools for the separation, identification, and purification of the stereoisomers of this compound. Given the compound's polarity and potential for multiple isomeric forms, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for its analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method used for the qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. For this compound, an analytical TLC plate would typically use silica (B1680970) gel as the stationary phase. rsc.org Due to the polar amino and hydroxyl groups, a mobile phase consisting of a mixture of a relatively nonpolar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (e.g., methanol (B129727) or ethanol) is often employed. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, can improve peak shape and reduce tailing by preventing the protonation of the amino group on the acidic silica surface.

Visualization of the separated spots on the TLC plate can be achieved by staining with an appropriate reagent, as the compound lacks a strong UV chromophore. Potassium permanganate (B83412) (KMnO₄) stain is a common choice, as it reacts with the oxidizable alcohol and amine functional groups to produce yellow-brown spots on a purple background. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution, efficiency, and quantification capabilities compared to TLC, making it the method of choice for both analytical and preparative-scale separations of this compound isomers.

Analytical HPLC: For analytical purposes, the goal is to separate and quantify the different isomers present in a mixture. Both normal-phase and reverse-phase HPLC can be utilized.

Reverse-Phase (RP-HPLC): This is the most common mode of HPLC. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol. sielc.com To ensure good peak shape for the basic amine, an acidic modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.comsielc.com

Chiral HPLC: To separate the enantiomers of a specific diastereomer of this compound, chiral chromatography is necessary. This involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. nih.gov

Preparative HPLC: The principles of analytical HPLC can be scaled up for preparative separations to isolate pure isomers in larger quantities. sielc.com This requires larger columns, higher flow rates, and larger sample injection volumes. The goal is to maximize throughput while maintaining sufficient resolution to collect pure fractions of each desired isomer. The scalability of reverse-phase methods makes them suitable for this purpose. sielc.comsielc.com

Below are tables outlining typical conditions for the HPLC analysis of aminocyclohexanol derivatives, which would be applicable to this compound.

Table 2: Typical Reverse-Phase HPLC Conditions for Analytical Separation

| Parameter | Condition | Purpose |

| Column | C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size | Provides a nonpolar stationary phase for separation based on hydrophobicity. sielc.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Elutes the compound; formic acid ensures the amine is protonated for sharp peaks. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | Detects compounds lacking a UV chromophore. MS provides mass information. sielc.comnih.gov |

| Temperature | 25 °C - 40 °C | Affects viscosity and can influence selectivity. |

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Pirkle-type or polysaccharide-based) | Enables differential interaction with enantiomers for separation. nih.gov |

| Mobile Phase | Hexane/Ethanol/Diethylamine (B46881) (e.g., 92:3:5 v/v/v) | A non-polar mobile phase is common in normal-phase chiral separations; diethylamine is a modifier. nih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical chiral separations. |

| Detection | UV (if derivatized) or ELSD/MS | Detection method depends on the compound's properties. |

| Temperature | Ambient | Temperature is carefully controlled to ensure reproducibility. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-Amino-2-methylcyclohexan-1-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Catalytic hydrogenation : Hydrogenation of precursor nitriles (e.g., 1-cyano derivatives) using dual catalysts like Co-NiO under controlled pressure (20–50 bar) and temperature (80–120°C) achieves high yields (>85%) .

- Multi-step organic synthesis : Sequential alkylation and reduction steps, starting from substituted cyclohexanones, with optimized pH (8–10) and solvent systems (e.g., THF/water mixtures) to minimize side reactions .

- Data Table :

| Method | Catalyst/Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|